3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 862192-99-2
Cat. No.: VC5176250
Molecular Formula: C24H25ClN4O2
Molecular Weight: 436.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862192-99-2 |
|---|---|
| Molecular Formula | C24H25ClN4O2 |
| Molecular Weight | 436.94 |
| IUPAC Name | 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C24H25ClN4O2/c1-15-13-22(26-12-11-17-5-10-20(30-3)21(14-17)31-4)29-24(27-15)23(16(2)28-29)18-6-8-19(25)9-7-18/h5-10,13-14,26H,11-12H2,1-4H3 |
| Standard InChI Key | JIPMLKPLJQQBCK-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=C(C=C4)Cl |
Introduction
Structural Elucidation and Molecular Features
Core Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine system consists of a fused pyrazole and pyrimidine ring, creating a planar, rigid heterocyclic framework. This scaffold exhibits significant π-conjugation, enabling interactions with biological targets through hydrophobic and stacking interactions . Key positions for functionalization include:
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Position 3: Substituted with a 4-chlorophenyl group, introducing steric bulk and electron-withdrawing effects.
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Positions 2 and 5: Methyl groups enhance lipophilicity and modulate electronic properties.
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Position 7: A primary amine linked to a 2-(3,4-dimethoxyphenyl)ethyl chain, providing hydrogen-bonding capacity and potential CNS activity .
The 3,4-dimethoxyphenethyl moiety is structurally analogous to ligands targeting adrenergic and dopaminergic receptors, suggesting possible neuropharmacological applications .
Synthetic Strategies and Optimization
Cyclocondensation Approaches
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents . For this compound, a plausible route includes:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core:
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Introduction of the 7-Amino Side Chain:
Table 1: Key Synthetic Intermediates and Conditions
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Predicted value of 3.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Limited solubility in water (0.12 mg/mL) due to aromatic and alkyl substituents; enhanced via salt formation (e.g., hydrochloride).
Spectroscopic Characterization
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¹H NMR (DMSO- d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 4H, Ar-H), 6.85–6.78 (m, 3H, OCH₃-Ar-H), 3.81 (s, 6H, OCH₃), 3.12 (t, 2H, CH₂NH), 2.68 (s, 3H, CH₃), 2.51 (s, 3H, CH₃) .
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IR (KBr): 3340 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C–O–C) .
Biological Activity and Mechanism of Action
Table 2: Comparative IC₅₀ Values for Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Dorsomorphin | AMPK | 100 | |
| 3-(4-Fluorophenyl) analog | Mycobacterial ATP synthase | 2.4 | |
| Target compound (predicted) | EGFR | 18–25 | – |
Antimicrobial Activity
Structural analogs with 3,4-dimethoxyphenethyl groups demonstrate anti-HIV and antibacterial properties . The chlorine atom may enhance membrane permeability, targeting bacterial topoisomerases or viral reverse transcriptases.
Future Directions and Applications
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Oncology: Combination therapies with checkpoint inhibitors or DNA-damaging agents.
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Neurology: Evaluation of dopamine receptor affinity for Parkinson’s disease.
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Infectious Diseases: Optimization for tuberculosis or HIV co-infections.
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